molecular formula C12H15NO B1353901 5,5-Dimethyl-4-phenylpyrrolidin-2-one CAS No. 20894-20-6

5,5-Dimethyl-4-phenylpyrrolidin-2-one

Cat. No.: B1353901
CAS No.: 20894-20-6
M. Wt: 189.25 g/mol
InChI Key: QJIXVNXAUDWTOC-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4-phenylpyrrolidin-2-one is a pyrrolidin-2-one derivative of significant interest in specialized research areas, particularly in agriculture and central nervous system (CNS) studies. The compound features a 5,5-dimethylpyrrolidin-2-one core substituted with a phenyl group, a structure identified as a key pharmacophore in the racetam family of nootropic compounds. Key Research Applications: • Agricultural Research: This compound has been identified as a highly effective hatching stimulant for the potato cyst nematode ( Globodera pallida ), a major agricultural pest. Studies show that it can induce a "suicide hatching" effect in the absence of a host plant, achieving hatching rates of up to 89% at concentrations of 10 µg/mL. Field applications have demonstrated the potential to reduce nematode egg density in soil by approximately 90%, presenting a promising strategy for crop protection and pest management . • Neuroscience & Medicinal Chemistry: The core pyrrolidin-2-one structure is a recognized pharmacophore in neuroactive compounds. Structural analogs of this compound, specifically stereoisomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide, have been investigated as novel positive allosteric modulators of the sigma-1 receptor (sig-1R) . This receptor is an emerging drug target involved in neuronal plasticity and is implicated in conditions such as Alzheimer's disease, major depressive disorders, and schizophrenia . Furthermore, related phenylpyrrolidine derivatives have demonstrated neuroprotective effects in models of ischemic stroke and cognitive impairment, highlighting the therapeutic potential of this chemical class . Researchers value this compound for its simple yet versatile structure, which serves as a key intermediate or lead structure in the synthesis and biological evaluation of more complex molecules for various scientific investigations. Handling Note: This product is intended For Research Use Only and is not approved for human, therapeutic, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dimethyl-4-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-12(2)10(8-11(14)13-12)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIXVNXAUDWTOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC(=O)N1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50502584
Record name 5,5-Dimethyl-4-phenylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20894-20-6
Record name 5,5-Dimethyl-4-phenylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5,5-Dimethyl-4-phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 20894-20-6

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive overview of 5,5-Dimethyl-4-phenylpyrrolidin-2-one, a substituted γ-lactam with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of dedicated literature on this specific molecule, this guide synthesizes information from related compounds and established chemical principles to provide a robust framework for its synthesis, characterization, and potential biological evaluation.

Introduction: The Pyrrolidinone Scaffold in Drug Discovery

The pyrrolidin-2-one, or γ-lactam, is a privileged five-membered heterocyclic scaffold frequently encountered in both natural products and synthetic medicinal compounds. Its structural rigidity, combined with the presence of a hydrogen bond donor (N-H) and acceptor (C=O), makes it an attractive core for designing molecules that can interact with a variety of biological targets. The substitution pattern on the pyrrolidinone ring allows for the fine-tuning of physicochemical properties and biological activity, leading to a diverse range of pharmacological effects. Notably, phenyl-substituted pyrrolidinones have garnered significant interest for their potential as anticonvulsant and nootropic agents.[1] This guide focuses on the 5,5-dimethyl-4-phenyl substituted analog, exploring its chemical synthesis and potential therapeutic relevance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are calculated based on its chemical structure and are essential for understanding its behavior in various experimental settings.

PropertyValueSource
CAS Number 20894-20-6Internal Database
Molecular Formula C₁₂H₁₅NOInternal Database
Molecular Weight 189.25 g/mol Internal Database
Appearance Predicted to be a white to off-white solid---
Melting Point Not available---
Boiling Point Not available---
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane---

Synthesis of this compound: A Proposed Synthetic Route

Retrosynthetic Analysis

The retrosynthetic analysis of the target molecule reveals a logical disconnection leading back to commercially available starting materials. The lactam ring can be formed via the cyclization of a γ-amino acid or its ester derivative. This γ-amino acid can, in turn, be derived from the reduction of a γ-nitro compound. The γ-nitro compound is accessible through a Michael addition of a nucleophile to a β-nitrostyrene derivative.

Retrosynthesis Target This compound Intermediate1 γ-Amino Ester Target->Intermediate1 Lactamization Intermediate2 γ-Nitro Ester Intermediate1->Intermediate2 Reduction of Nitro Group StartingMaterials β-Nitrostyrene + Dimethylketene Silyl Acetal (or similar nucleophile) Intermediate2->StartingMaterials Michael Addition

Caption: Retrosynthetic analysis of this compound.

Step 1: Michael Addition to form a γ-Nitro Intermediate

The first step involves the conjugate addition of a suitable nucleophile, such as the enolate of isobutyronitrile or a related 2,2-dimethylacetyl derivative, to β-nitrostyrene. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the quantitative formation of the enolate.

Reaction:

β-Nitrostyrene + Isobutyronitrile enolate → 3-Phenyl-4,4-dimethyl-5-nitropentanenitrile

This reaction is a classic example of a Michael addition, a powerful tool for carbon-carbon bond formation.[2]

Step 2: Reductive Cyclization to the Pyrrolidinone Ring

The resulting γ-nitro compound can then be converted to the target lactam through a one-pot reductive cyclization. Various reducing agents can be employed for the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is a common and effective method. The in situ formed γ-amino nitrile will then undergo intramolecular cyclization to form the stable five-membered lactam ring.

Reaction:

3-Phenyl-4,4-dimethyl-5-nitropentanenitrile → this compound

The cyclization of γ-nitro ketones or related compounds is a well-established method for the synthesis of pyrrolidinones.

Detailed Experimental Protocol (Proposed)

The following is a proposed, self-validating experimental protocol for the synthesis of this compound.

Step 1: Synthesis of 3-Phenyl-4,4-dimethyl-5-nitropentanenitrile (γ-Nitro Intermediate)

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) to the solution and stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • Add isobutyronitrile (1.0 eq) dropwise to the LDA solution and stir for 1 hour at -78 °C to form the enolate.

  • In a separate flask, dissolve β-nitrostyrene (1.0 eq) in anhydrous THF.

  • Add the solution of β-nitrostyrene dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the γ-nitro intermediate.

Step 2: Synthesis of this compound

  • Dissolve the purified γ-nitro intermediate from Step 1 in methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10 mol%) or Raney nickel to the solution.

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (50-60 psi).

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Reductive Cyclization A Isobutyronitrile + LDA in THF at -78°C C Reaction Mixture A->C B β-Nitrostyrene in THF B->C D Aqueous Workup C->D E Purification (Chromatography) D->E F γ-Nitro Intermediate E->F G γ-Nitro Intermediate in Alcohol F->G I Reaction Mixture G->I H H₂, Pd/C or Raney Ni H->I J Filtration I->J K Purification J->K L This compound K->L

Caption: Proposed two-step synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for this compound is not available, the following are predicted characteristic peaks based on the analysis of its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationJustification
N-H6.0 - 8.0Broad singlet1HThe amide proton is typically broad and its chemical shift is solvent-dependent.
Phenyl-H7.2 - 7.4Multiplet5HAromatic protons of the monosubstituted phenyl ring.
C4-H3.5 - 4.0Triplet or Doublet of Doublets1HMethine proton at C4, coupled to the C3 methylene protons.
C3-H₂2.2 - 2.8Multiplet2HMethylene protons at C3, exhibiting complex splitting due to coupling with the C4 proton and diastereotopicity.
C5-CH₃1.2 - 1.5Two Singlets6H (3H each)The two methyl groups at the C5 position are diastereotopic and are expected to appear as two distinct singlets.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.

CarbonPredicted Chemical Shift (δ, ppm)Justification
C=O175 - 180Carbonyl carbon of the lactam.
Phenyl-C (quaternary)140 - 145The carbon of the phenyl ring attached to the pyrrolidinone ring.
Phenyl-C (CH)125 - 130Aromatic carbons of the phenyl ring.
C560 - 65Quaternary carbon of the pyrrolidinone ring bearing the two methyl groups.
C445 - 55Methine carbon of the pyrrolidinone ring.
C335 - 45Methylene carbon of the pyrrolidinone ring.
C5-CH₃20 - 30The two methyl carbons at the C5 position.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityJustification
N-H Stretch3200 - 3400Medium, BroadAmide N-H stretching vibration.
C-H Stretch (Aromatic)3000 - 3100MediumAromatic C-H stretching.
C-H Stretch (Aliphatic)2850 - 3000MediumAliphatic C-H stretching of the methyl and methylene groups.
C=O Stretch (Amide I)1670 - 1700StrongCarbonyl stretching vibration of the five-membered lactam ring.
C=C Stretch (Aromatic)1450 - 1600MediumAromatic ring C=C stretching vibrations.
Mass Spectrometry

The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zIonJustification
189[M]⁺Molecular ion peak.
174[M - CH₃]⁺Loss of a methyl group from the molecular ion.
104[C₈H₈]⁺A fragment corresponding to styrene, potentially formed through a retro-Diels-Alder type fragmentation or other rearrangement.
91[C₇H₇]⁺Tropylium ion, a common fragment from benzyl-containing compounds.

Potential Biological Activities and Applications in Drug Development

While no specific biological data for this compound has been reported, the broader class of phenyl-substituted pyrrolidinones has shown promising activities in several therapeutic areas. This suggests that the target molecule could be a valuable candidate for further pharmacological investigation.

Anticonvulsant Activity

Several studies have demonstrated the anticonvulsant properties of 4-phenylpyrrolidinone derivatives.[1] The presence of the phenyl group is often associated with activity against maximal electroshock (MES)-induced seizures, suggesting a potential mechanism involving the modulation of voltage-gated sodium channels. The dimethyl substitution at the 5-position may influence the compound's lipophilicity and metabolic stability, which could impact its pharmacokinetic profile and overall efficacy as an anticonvulsant.

Nootropic and Neuroprotective Effects

Some pyrrolidinone derivatives, most notably piracetam and its analogs, are known for their nootropic (cognitive-enhancing) effects. The introduction of a phenyl group has been shown to retain or even enhance these properties in some cases.[1] Therefore, this compound could be explored for its potential to improve cognitive function and offer neuroprotection in models of neurodegenerative diseases.

Cytotoxic and Anticancer Potential

The cytotoxicity of various substituted lactams against different cancer cell lines has been reported. The specific substitution pattern on the pyrrolidinone ring can significantly influence this activity. An investigation into the cytotoxic effects of this compound against a panel of cancer cell lines could reveal potential for its development as an anticancer agent.

Future Directions and Conclusion

This compound represents an intriguing yet underexplored member of the pharmacologically relevant pyrrolidinone family. The proposed synthetic route provides a clear and feasible pathway for its preparation, enabling further investigation into its chemical and biological properties. The predicted spectroscopic data offers a guide for its characterization.

Future research should focus on the following areas:

  • Synthesis and Characterization: The execution of the proposed synthesis and the acquisition of experimental spectroscopic data to confirm the structure of this compound.

  • Pharmacological Screening: A comprehensive in vitro and in vivo screening of the compound for anticonvulsant, nootropic, and cytotoxic activities.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of related analogs to understand the impact of the dimethyl and phenyl substitutions on biological activity.

References

  • Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility of 5,5-Dimethyl-4-phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethyl-4-phenylpyrrolidin-2-one is a substituted pyrrolidinone, a class of compounds of significant interest in medicinal chemistry and drug discovery. The pyrrolidinone ring is a versatile scaffold found in numerous biologically active molecules.[1] Understanding the solubility of this specific derivative is paramount for its potential applications, influencing everything from reaction kinetics in synthesis to bioavailability in pharmacological studies. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering predictive insights and detailed experimental protocols.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physical and chemical characteristics is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO
Molecular Weight 189.25 g/mol
CAS Number 20894-20-6
Appearance Likely a solid at room temperature (based on related compounds)N/A

Theoretical Framework of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process where the rate of dissolution of the solid into the solvent equals the rate of precipitation of the solute from the solution.[2] This equilibrium is governed by the free energy change of the system (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) of dissolution, as described by the Gibbs free energy equation:

ΔG = ΔH - TΔS [2]

A negative ΔG, indicating a spontaneous process, favors dissolution. The solubility is influenced by several factors, including:

  • Solute-Solvent Interactions: The principle of "like dissolves like" is a useful heuristic. Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.

  • Temperature: The effect of temperature on solubility depends on the enthalpy of dissolution. For most solids, the dissolution process is endothermic (ΔH > 0), and thus solubility increases with temperature.

  • Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid together. Higher lattice energy generally leads to lower solubility.

  • Solvation Energy: The energy released when solute molecules are surrounded by solvent molecules. Higher solvation energy promotes solubility.

Predictive Analysis of Solubility

In the absence of direct experimental data for this compound, a predictive analysis based on its structural features and the known solubility of analogous compounds can provide valuable insights.

Structural Considerations

This compound possesses both polar and nonpolar characteristics:

  • Polar Features: The lactam (cyclic amide) group contains a carbonyl (C=O) and an amine (N-H) moiety, capable of acting as hydrogen bond acceptors and donors, respectively. This imparts polarity to the molecule.

  • Nonpolar Features: The phenyl ring and the two methyl groups are nonpolar and contribute to the molecule's lipophilicity.

The interplay between these features will dictate its solubility in different solvents.

Analogue-Based Predictions

We can infer the solubility of this compound by examining structurally similar compounds:

  • 4-Phenyl-2-pyrrolidinone: This compound is a close structural analog, lacking only the two methyl groups at the 5-position. It is reported to be slightly soluble in chloroform and methanol.[3] This suggests that this compound will also exhibit some solubility in polar organic solvents.

  • N-Methyl-2-pyrrolidone (NMP): While not as structurally similar, NMP is a well-studied polar aprotic solvent that is miscible with water and soluble in a wide range of organic solvents.[4] The pyrrolidinone ring is a common feature, suggesting that this compound will likely be soluble in polar aprotic solvents like NMP, DMSO, and DMF.

The "Magic Methyl" Effect

The addition of methyl groups can have a significant, and sometimes counterintuitive, impact on a molecule's properties, an effect often referred to as the "magic methyl" in medicinal chemistry.[5] While methyl groups are inherently lipophilic, their introduction can sometimes improve aqueous solubility by disrupting crystal packing and lowering the lattice energy.[5] In the case of this compound, the two methyl groups at the 5-position could potentially increase its solubility in organic solvents compared to 4-phenyl-2-pyrrolidinone due to increased van der Waals interactions and disruption of the crystal lattice.

Predicted Solubility Profile

Based on the analysis of its structure and comparison with analogs, the following solubility profile for this compound is predicted:

  • High Solubility: In polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).

  • Moderate to Good Solubility: In polar protic solvents like ethanol, methanol, and isopropanol, as well as in chlorinated solvents like dichloromethane and chloroform.

  • Low to Sparingly Soluble: In nonpolar solvents such as hexanes and toluene.

  • Very Low Solubility: In water, due to the dominant hydrophobic character of the phenyl ring and methyl groups.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[6] This method involves adding an excess of the solid compound to a known volume of the solvent and agitating the mixture until equilibrium is reached.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add to a known volume of solvent A->B C Seal vial and place in a shaker bath at constant temperature B->C D Agitate for a predetermined time (e.g., 24-72 hours) C->D E Allow undissolved solid to settle D->E F Withdraw an aliquot of the supernatant and filter through a syringe filter E->F G Dilute the filtrate to a suitable concentration F->G H Analyze by a validated analytical method (e.g., HPLC) G->H

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials containing a known volume of the desired solvents. A good starting point is to add enough solid to be visibly in excess.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials at a constant speed for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the solute in solution is no longer increasing).[6]

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

  • Analysis:

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately determine the concentration in the experimental samples.

HPLC Analysis Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification A Prepare standard solutions of known concentrations C Inject standards and samples onto the HPLC system A->C B Prepare diluted samples from the solubility experiment B->C D Separate the analyte on a suitable column (e.g., C18) C->D E Detect the analyte using a UV detector at an appropriate wavelength D->E F Generate a calibration curve from the standard solutions (Peak Area vs. Concentration) E->F G Determine the concentration of the samples from the calibration curve F->G H Calculate the original solubility accounting for the dilution factor G->H

Caption: Workflow for quantifying solubility using HPLC.

Safety and Handling

GHS Hazard Statements for 5,5-dimethylpyrrolidin-2-one: [7]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[6][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound. While experimental data is not currently available in the public domain, a robust predictive analysis based on its chemical structure and the properties of analogous compounds has been presented. This, combined with a detailed, field-proven experimental protocol for solubility determination, equips researchers and drug development professionals with the necessary tools to effectively work with this compound. As with any chemical, adherence to strict safety protocols is essential to ensure a safe and productive research environment.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at: [Link]

  • N-Methyl-2-pyrrolidone - Wikipedia. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. Available at: [Link]

  • Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Solubility of 2-nitro-p-phenylenediamine in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15) K: Determination and modelling - ResearchGate. Available at: [Link]

  • SAFETY DATA SHEET - Tedia. Available at: [Link]

  • Solubilization of poorly soluble compounds using 2-pyrrolidone - PubMed. Available at: [Link]

  • SAFETY DATA SHEET - ChemPure Chemicals. Available at: [Link]

  • Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions - White Rose eTheses Online. Available at: [Link]

  • Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable. Available at: [Link]

  • Solubility - Wikipedia. Available at: [Link]

  • Safety Data Sheet: 2-Pyrrolidone - Carl ROTH. Available at: [Link]

  • 5,5-Dimethylpyrrolidin-2-one | C6H11NO | CID 11126210 - PubChem. Available at: [Link]

  • 2,5-Dimethyl-1-phenylpyrrole | C12H13N | CID 66518 - PubChem. Available at: [Link]

  • 4-Phenyl-2-pyrrolidone - ChemBK. Available at: [Link]

  • 2-[4-(2,5-Dimethylphenyl)phenyl]pyrrolidine - PubChem. Available at: [Link]

  • This compound | 20894-20-6 | C12H15NO | Appchem. Available at: [Link]

  • 4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635 - PubChem. Available at: [Link]

  • Polymorph-Specific Solubility Prediction using Constant Chemical Potential Molecular Dynamics | ChemRxiv. Available at: [Link]

  • How can I seperate pyrrolidine? - ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature - ResearchGate. Available at: [Link]

  • Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC - NIH. Available at: [Link]

  • Solubility prediction of deferiprone in N -methyl-2-pyrrolidone + ethanol mixtures at various temperatures using a minimum number of experimental data - ResearchGate. Available at: [Link]

  • 5,5-dimethyl-2(5H)-furanone, 20019-64-1 - The Good Scents Company. Available at: [Link]

  • SAFETY DATA SHEET - Tedia. Available at: [Link]

  • N-Methyl-2-pyrrolidone - Solubility of Things. Available at: [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Navigating the Scale-Up Synthesis of Substituted Pyrrolidinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted pyrrolidinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these valuable heterocyclic compounds. Pyrrolidinones are a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1][2][3] However, their synthesis, particularly at scale, can present a unique set of challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory and during process development. Our goal is to equip you with the expertise and practical insights needed to optimize your synthetic routes, improve yields, and ensure the highest purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted pyrrolidinones and what are their primary scale-up challenges?

There are numerous methods for constructing the pyrrolidinone core, with the choice of route often depending on the desired substitution pattern and available starting materials.[1][4] Common approaches include:

  • Lactamization of γ-amino acids: This is a classic and straightforward method. However, on a larger scale, challenges can include harsh reaction conditions, the need for high temperatures, and potential side reactions such as polymerization.[5]

  • Reductive amination of γ-keto acids or esters: This method offers good convergence but can be complicated by the need for chemoselective reductions and potential catalyst poisoning, especially when using heterogeneous catalysts with starting materials derived from fermentation broths.[6]

  • Multi-component reactions (MCRs): MCRs, such as the Ugi reaction, provide a rapid way to build molecular complexity in a single step.[4] The main scale-up challenges for MCRs are often related to purification, as the crude reaction mixtures can be complex, and optimizing the stoichiometry of multiple reactants can be difficult.

  • Cycloaddition reactions: 1,3-dipolar cycloadditions of azomethine ylides are a powerful tool for the stereocontrolled synthesis of highly substituted pyrrolidines, which can then be oxidized to pyrrolidinones.[7][8] Scale-up issues can include the generation and handling of reactive intermediates and the cost of chiral catalysts.[9]

Q2: How do I choose the optimal solvent for my pyrrolidinone synthesis?

Solvent selection is critical and can significantly impact reaction rate, yield, and even the product distribution. There is no single "best" solvent, as the ideal choice depends on the specific reaction mechanism and the polarity of your substrates and intermediates.[10]

  • For polar reactions , such as those involving charged intermediates, polar aprotic solvents like DMF, DMSO, or NMP are often used. However, their high boiling points can make removal during workup challenging on a large scale.[1]

  • For less polar reactions , ethereal solvents like THF or 2-MeTHF are common choices.

  • Green chemistry considerations are increasingly important in process development. Ethanol is a more environmentally friendly solvent that has been shown to be effective in some multicomponent reactions for pyrrolidinone synthesis, especially when used with a catalyst like citric acid.[11][12]

It is crucial to perform a solvent screen during the initial process development to identify the optimal balance of reactivity, solubility, and ease of workup.

Q3: What are the best practices for controlling stereochemistry in substituted pyrrolidinone synthesis?

Controlling stereochemistry is often a primary concern, especially in pharmaceutical applications.[2][13] Several strategies can be employed:

  • Use of chiral starting materials: A common and effective approach is to start with a chiral precursor, such as L-proline or L-pyroglutamic acid, which provides a pre-defined stereocenter.[2][14][15]

  • Asymmetric catalysis: Chiral catalysts, such as chiral phosphoric acids, can be used to induce enantioselectivity in cyclization reactions.[9]

  • Substrate-controlled diastereoselective reactions: The existing stereocenters in a molecule can direct the formation of new stereocenters. Careful selection of reagents and reaction conditions can favor the formation of one diastereomer over another.

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up synthesis of substituted pyrrolidinones.

Problem 1: Low Yield in Lactamization Step

Symptoms:

  • Low conversion of the starting γ-amino acid.

  • Formation of significant amounts of polymeric byproducts.

  • Isolation of the uncyclized starting material after workup.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Insufficient Dehydration Lactamization is a condensation reaction that releases water. If water is not effectively removed, the equilibrium will not favor product formation.1. Azeotropic Removal of Water: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene, xylene) to drive the reaction to completion. 2. Dehydrating Agents: For smaller scales, consider the addition of molecular sieves.
Suboptimal Reaction Temperature The reaction may be too slow at lower temperatures, while excessively high temperatures can lead to decomposition or side reactions.1. Temperature Optimization Study: Run a series of small-scale reactions at different temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and purity. 2. Microwave Irradiation: For rapid optimization, microwave synthesis can be employed to explore a wider range of temperatures in a shorter time.[4]
Incorrect pH The rate of lactamization can be pH-dependent. Both acidic and basic conditions can catalyze the reaction, but extreme pH can lead to side reactions.1. Catalytic Acid/Base: Experiment with catalytic amounts of a non-nucleophilic acid (e.g., p-toluenesulfonic acid) or a hindered base.

Experimental Protocol: Optimizing a Thermal Lactamization

  • To a 3-neck round-bottom flask equipped with a magnetic stirrer, a condenser with a Dean-Stark trap, and a temperature probe, add the γ-amino acid (1.0 eq) and toluene (10 mL/g of amino acid).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Continue heating until the starting material is consumed or the reaction stalls.

  • Cool the reaction mixture and proceed with the appropriate workup.

Problem 2: Poor Diastereoselectivity in the Synthesis of 3,4-Disubstituted Pyrrolidinones

Symptoms:

  • Formation of a nearly 1:1 mixture of diastereomers.

  • Difficulty in separating the diastereomers by chromatography.

Potential Causes & Solutions:

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting poor diastereoselectivity.

Explanation of Troubleshooting Steps:

  • Evaluate Thermodynamic vs. Kinetic Control: Determine if the observed product ratio is due to kinetic or thermodynamic control. Run the reaction for an extended period or at a higher temperature to see if the diastereomeric ratio changes. If it does, the reaction is likely under thermodynamic control.

  • Force Thermodynamic Equilibration: If one diastereomer is significantly more stable, you can force the equilibrium towards that product. After the initial reaction, treat the mixture with a base (e.g., DBU, NaOMe) to epimerize the less stable diastereomer.

  • Optimize for Kinetic Control: If the desired diastereomer is the kinetic product, you need to optimize the conditions to favor its formation.

    • Lower the Temperature: Running the reaction at a lower temperature can increase the energy difference between the transition states leading to the two diastereomers, thus improving selectivity.

    • Steric Hindrance: Using bulkier reagents can often enhance facial selectivity.

    • Solvent Effects: The polarity of the solvent can influence the conformation of the transition state. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, acetonitrile).

Problem 3: Difficulty in Removing Stubborn Impurities During Purification

Symptoms:

  • Co-elution of impurities with the product during column chromatography.

  • Persistent impurities observed by NMR or LC-MS even after multiple purification steps.

  • Difficulty in crystallizing the final product.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Structurally Similar Impurities Byproducts with similar polarity and functional groups to the desired product can be very difficult to separate by standard chromatography.1. Alternative Chromatographic Media: If silica gel is ineffective, try alumina, or consider reversed-phase chromatography (C18). 2. Recrystallization: This is a powerful purification technique for crystalline solids. A thorough screen of different solvents and solvent mixtures is recommended. 3. Dervatization/Protection: In some cases, it may be possible to selectively react either the product or the impurity to alter its polarity, making separation easier. The protecting group can then be removed in a subsequent step.
Residual Reagents or Catalysts Non-volatile reagents or metal catalysts can persist in the product.1. Aqueous Washes: A well-designed workup with acidic and basic washes can remove many common impurities. 2. Scavenger Resins: For removal of residual metal catalysts, scavenger resins can be very effective. 3. Trituration: Suspending the crude product in a solvent in which the desired compound is poorly soluble, but the impurities are soluble, can be a simple and effective purification method.

Workflow for Purification Strategy Development

Purification_Workflow Start Crude Product Aqueous_Workup Aqueous Workup (Acidic/Basic Washes) Start->Aqueous_Workup Analysis1 Analyze Purity (TLC, LC-MS, NMR) Aqueous_Workup->Analysis1 Crystallization Attempt Crystallization Analysis1->Crystallization Purity > 90%? Chromatography Column Chromatography (Normal or Reversed Phase) Analysis1->Chromatography Purity < 90% Analysis2 Analyze Purity Crystallization->Analysis2 Analysis2->Chromatography Purity < 99% Final_Product Pure Product Analysis2->Final_Product Purity > 99%? Analysis3 Analyze Purity Chromatography->Analysis3 Analysis3->Crystallization Purity < 99% Analysis3->Final_Product Purity > 99%?

Caption: A systematic workflow for developing a purification strategy.

Problem 4: Grignard Reaction on a Pyroglutamate Derivative is Sluggish and Gives Low Yield

Symptoms:

  • Low conversion of the starting pyroglutamate.

  • Formation of a complex mixture of byproducts.

  • Recovery of unreacted starting material.

Potential Causes & Solutions:

The Grignard reaction is a powerful tool for C-C bond formation, but it is notoriously sensitive to reaction conditions, especially on a larger scale.[16]

Potential Cause Explanation Troubleshooting Steps
Poor Quality Grignard Reagent The Grignard reagent may have decomposed due to exposure to moisture or air, or its concentration may be lower than stated.1. Titrate the Grignard Reagent: Before use, titrate the Grignard reagent to determine its exact concentration. 2. Use Freshly Prepared Reagent: If possible, prepare the Grignard reagent fresh before the reaction.
Inhibition by the Lactam Carbonyl The lactam carbonyl of the pyroglutamate is also electrophilic and can react with the Grignard reagent.1. Protect the Lactam Nitrogen: Protecting the lactam nitrogen with a suitable protecting group (e.g., Boc) can modulate the reactivity of the lactam carbonyl. 2. Use a Less Reactive Organometallic Reagent: Consider using an organozinc or organocuprate reagent, which are generally less reactive and more selective than Grignard reagents.
Inadequate Temperature Control Grignard reactions are highly exothermic. Poor temperature control on a larger scale can lead to runaway reactions and the formation of byproducts.1. Slow Addition at Low Temperature: Add the Grignard reagent slowly to the pyroglutamate solution at a low temperature (e.g., -78°C to 0°C). 2. Efficient Cooling: Ensure that the reaction vessel has adequate cooling capacity for the scale of the reaction.

Analytical Characterization

Ensuring the purity and identity of your substituted pyrrolidinone is paramount. A combination of analytical techniques should be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity and quantifying impurities. Both reversed-phase (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC) methods can be developed.[17]

  • Gas Chromatography (GC): For volatile pyrrolidinones or for analyzing residual solvents, GC is the method of choice.[18][19]

  • Mass Spectrometry (MS): Coupled with HPLC or GC, MS provides molecular weight information and fragmentation patterns that can help identify the main product and any impurities.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and can also be used for quantitative analysis (qNMR).

References

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Smith, A. B., et al. (2023). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters. [Link]

  • Ivanova, Y., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Rossi, S., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

  • Ghorbani-Vaghei, R., et al. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. RSC Publishing. [Link]

  • Gonzalez-Vera, J. A., et al. (2023). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega. [Link]

  • Agora, A. (2020). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. [Link]

  • Wikipedia. (n.d.). Solvent. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • Singh, V., et al. (2020). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Request PDF. [Link]

  • U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]

  • Wang, C., et al. (2014). Nitro-Mannich/lactamization cascades for the direct stereoselective synthesis of pyrrolidin-2-ones. PubMed. [Link]

  • Kirsch, P., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. PMC - NIH. [Link]

  • Holladay, J., et al. (2013). Challenges in Catalytic Manufacture of Renewable Pyrrolidinones from Fermentation Derived Succinate. Request PDF. [Link]

  • DiVA portal. (2017). Synthesis of substituted pyrrolidines. [Link]

  • Li, J., et al. (2024). A Strategy for the Stereoselective Synthesis of Contiguous Triamines via Aziridine Intermediate. Organic Letters. [Link]

  • Agilent. (2023). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Retrieved from [Link]

  • Najera, C., et al. (2011). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing). [Link]

  • AIChE. (n.d.). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. [Link]

  • LabRulez GCMS. (n.d.). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. [Link]

  • Herrera, R. P., et al. (2005). Highly diastereoselective synthesis of substituted pyrrolidines using a sequence of azomethine ylide cycloaddition and nucleophilic cyclization. PubMed. [Link]

  • Bentham Science. (n.d.). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. [Link]

  • ResearchGate. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • PubMed. (2017). Influence of l-pyroglutamic acid on the color formation process of non-enzymatic browning reactions. [Link]

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Purification strategies to remove impurities from 5,5-Dimethyl-4-phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5,5-Dimethyl-4-phenylpyrrolidin-2-one

Welcome to the technical support guide for the purification of this compound. This molecule, featuring a chiral center at the C4 position, is of significant interest in medicinal chemistry and materials science. Achieving high purity is critical for reliable downstream applications, from biological assays to polymerization studies. This guide provides field-proven troubleshooting advice and detailed protocols to help you navigate common purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Initial Purity Assessment

Q1: How do I first assess the purity of my crude reaction mixture and identify the major impurities?

A1: A multi-pronged analytical approach is essential for a comprehensive purity assessment before attempting large-scale purification.

  • Thin-Layer Chromatography (TLC): TLC is your first-line, rapid screening tool. Use a silica gel plate and test various solvent systems (e.g., start with 50:50 Hexane:Ethyl Acetate and gradually increase polarity). It will give you a qualitative idea of the number of components in your mixture. The product, being a polar lactam, should have a moderate Rf value.

  • ¹H NMR Spectroscopy: A proton NMR spectrum of the crude material is invaluable. It will confirm the presence of your desired product's characteristic peaks and reveal impurities, such as unreacted starting materials, solvents, or major by-products. For quantitative assessment (qNMR), you can integrate product peaks against a certified internal standard of known concentration[1].

  • High-Performance Liquid Chromatography (HPLC): For a more accurate quantitative picture, HPLC is the preferred method. A reversed-phase C18 column with a mobile phase like acetonitrile/water or methanol/water is a good starting point[2][3]. A UV detector set to the absorbance maximum of the phenyl group (approx. 254-265 nm) will provide high sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If your impurities are volatile, GC-MS is highly effective for both separation and identification[4][5]. The mass spectrum of each peak provides the molecular weight, offering crucial clues to its identity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying non-volatile impurities. It directly couples the separation power of HPLC with the identification capability of mass spectrometry[2][6].

Q2: What are the likely impurities I should expect from the synthesis of this compound?

A2: Impurities are highly dependent on the synthetic route. However, common syntheses of substituted pyrrolidinones often yield predictable contaminants[7][8].

  • Unreacted Starting Materials: For instance, if your synthesis involves a Michael addition, you might have residual β-nitrostyrene or a malonic ester derivative[9].

  • Reaction Intermediates: Open-chain precursors, such as the corresponding γ-amino acid before cyclization, can be a significant impurity.

  • Stereoisomers: Since the C4 position is a chiral center, your product will likely be a racemic mixture of (R)- and (S)-enantiomers unless an asymmetric synthesis was performed. Diastereomers could also be present if other chiral centers are involved in the synthesis.

  • Structurally Similar By-products: Side reactions can lead to isomers or related lactams. For example, in related syntheses, by-products like succinimides have been observed[4].

  • Residual Solvents: High-boiling point solvents used in the reaction, such as DMF or NMP, can be difficult to remove[10].

Section 2: Purification Strategies & Protocols

Q3: My crude product is a solid with significant impurities. What is the best initial purification method?

A3: For solid samples, recrystallization is the most efficient and scalable first-line purification technique. It leverages differences in solubility between your product and impurities at different temperatures.

  • Solvent Screening (Small Scale):

    • Place ~20-30 mg of your crude material into several small test tubes.

    • Add a few drops of a test solvent (see Table 1) to each tube. Test solvents individually and in binary mixtures (e.g., Ethanol/Water, Ethyl Acetate/Hexane).

    • Ideal Solvent: The compound should be poorly soluble at room temperature but dissolve completely upon heating.

    • Observe the tubes. If the compound dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve even when boiling, it's a poor solvent.

    • Once a good solvent is identified, allow the hot solution to cool slowly. Abundant crystal formation indicates a successful choice. For pyrrolidinone derivatives, ethanol/water mixtures are often effective[11].

  • Recrystallization Procedure (Scale-Up):

    • Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

    • If the solution is colored, add a small amount of activated charcoal and heat for another 5-10 minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.

    • Cover the flask and allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by vacuum filtration (Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the purified crystals under vacuum. A purity of >99% can often be achieved with a single recrystallization[12].

Solvent Polarity Index Boiling Point (°C) Typical Use
Hexane0.169Anti-solvent
Toluene2.4111Primary Solvent
Dichloromethane3.140Primary Solvent
Ethyl Acetate4.477Primary Solvent
Isopropanol4.082Primary Solvent
Ethanol4.378Primary Solvent
Methanol5.165Primary Solvent
Water10.2100Anti-solvent
Table 1: Common solvents for recrystallization screening, ordered by increasing polarity.

Q4: Recrystallization didn't work or failed to remove a key impurity. What's next?

A4: If impurities have similar solubility profiles to your product, Silica Gel Column Chromatography is the next logical step. This technique separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase (eluent).

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Find optimal eluent) Pack 2. Pack Column (Slurry method) TLC->Pack Load 3. Load Sample (Minimal solvent) Pack->Load Elute 4. Elute Column (Apply eluent) Load->Elute Collect 5. Collect Fractions Elute->Collect TLC_Fractions 6. TLC Fractions (Identify product) Collect->TLC_Fractions Combine 7. Combine & Evaporate (Pool pure fractions) TLC_Fractions->Combine Final 8. Final Purity Check (HPLC/NMR) Combine->Final

Caption: Workflow for purification via column chromatography.

  • Eluent Selection: Use TLC to find a solvent system that gives your product an Rf value of ~0.3. A good starting point for pyrrolidinones is a mixture of Hexane and Ethyl Acetate. If the compound doesn't move, add a small amount of a more polar solvent like Methanol[13].

  • Column Packing: Prepare a slurry of silica gel in your starting eluent (a less polar mixture, e.g., 90:10 Hexane:EtOAc). Pour it into the column and allow it to pack under gentle pressure or gravity.

  • Sample Loading: Dissolve your crude product in the minimum amount of a strong solvent (like dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed. This "dry loading" method results in better separation.

  • Elution: Begin eluting with the starting, less polar solvent. You can use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution. For closely-eluting impurities, a shallow gradient is often more effective.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Q5: My product is pure by NMR and HPLC, but it's a 50:50 mix of enantiomers. How do I separate them?

A5: Separating enantiomers requires a chiral environment. The most common laboratory method for this is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .

  • Column Selection: The choice of Chiral Stationary Phase (CSP) is critical. For pyrrolidin-2-one derivatives, polysaccharide-based CSPs, such as cellulose or amylose derivatives, are highly effective[14]. Columns like Chiralcel® OJ or Chiralpak® AD are excellent starting points.

  • Mobile Phase Selection: Normal phase (NP) chromatography is typically used for this class of compounds. A mobile phase consisting of an alkane (like n-hexane or heptane) and an alcohol modifier (like isopropanol or ethanol) is standard[14].

  • Method Development:

    • Start with a mobile phase of 90:10 n-Hexane:Isopropanol at a flow rate of 1 mL/min.

    • Inject a small amount of your racemic mixture.

    • If no separation is observed, systematically vary the percentage of the alcohol modifier (e.g., try 95:5 and 80:20).

    • The nature of the alcohol can also have a significant effect; trying ethanol in place of isopropanol can sometimes dramatically improve resolution[14].

  • Preparative HPLC: Once an analytical method providing baseline separation is developed, it can be scaled up to a preparative or semi-preparative system to isolate gram quantities of each enantiomer.

Parameter Recommendation Rationale
Stationary Phase Cellulose tris-benzoate (e.g., Chiralcel OJ)Proven effective for resolving 4-substituted-pyrrolidin-2-ones[14].
Mobile Phase n-Hexane / Isopropanol (or Ethanol)Provides good solubility and selective interaction with the chiral stationary phase.
Detection UV at ~260 nmThe phenyl group provides strong chromophoric activity for sensitive detection.
Flow Rate 0.5 - 1.0 mL/min (Analytical)Standard flow rate for good resolution without excessive backpressure.
Table 2: Recommended starting conditions for chiral HPLC method development.

Troubleshooting Guide

G Start Crude Product Purity_Check Assess Purity (TLC, NMR, HPLC) Start->Purity_Check Decision1 Purity > 95%? Purity_Check->Decision1 Decision2 Racemic Mixture? Decision1->Decision2 Yes Decision3 Is it a solid? Decision1->Decision3 No Chiral_HPLC Chiral HPLC Decision2->Chiral_HPLC Yes End_Pure Pure Product Decision2->End_Pure No (Achiral/Single Enantiomer) Recrystallize Recrystallization Decision3->Recrystallize Yes Chromatography Column Chromatography Decision3->Chromatography No (Oily) Recrystallize->Purity_Check Chromatography->Purity_Check End_Enantiopure Enantiopure Product Chiral_HPLC->End_Enantiopure

Caption: Decision tree for selecting a purification strategy.

References

  • Appchem. (n.d.). This compound. Retrieved from Appchem Website. [Link]

  • Google Patents. (1960). Synthesis of pyrrolidine. US2952688A.
  • Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Org. Synth. 2023, 100, 347–360. [Link]

  • Trushkov, I. V., & Ivanova, O. A. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8493. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from Wikipedia. [Link]

  • Al-Juboori, A. M., & Al-Bayati, R. I. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Iraqi Journal of Science, 61(12), 3329-3339. [Link]

  • Lehotay, S. J., & Schenck, F. J. (2005). Confirmatory and Quantitative Analysis of β-Lactam Antibiotics in Bovine Kidney Tissue by Dispersive Solid-Phase Extraction and Liquid Chromatography−Tandem Mass Spectrometry. Analytical Chemistry, 77(17), 5547–5555. [Link]

  • Zarudii, F. S., et al. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 53, 396–402. [Link]

  • Cybulski, M., et al. (2013). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules, 18(7), 8041–8054. [Link]

  • ResearchGate. (2025). Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. [Link]

  • Cartwright, S. J., & Waley, S. G. (1984). Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose. Biochemical Journal, 221(2), 505–512. [Link]

  • U.S. Food and Drug Administration. (2011). Method of Analysis N–methyl–2-pyrrolidone. [Link]

  • Domagała, D., et al. (2024). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. Molecules, 29(5), 1143. [Link]

  • Agilent Technologies. (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Application Note. [Link]

  • Jia, Q., et al. (2016). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 3, 1463-1469. [Link]

  • Google Patents. (1983).
  • Rosen, G. M., et al. (1988). Synthesis and Purification of 5,5-dimethyl-1-pyrroline-N-oxide for Biological Applications. Journal of Medicinal Chemistry, 31(2), 428–432. [Link]

  • ResearchGate. (2025). Determination of standard sample purity using the high-precision H-1-NMR process. [Link]

  • Beilstein-Institut. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 14, 2568–2576. [Link]

  • Aricò, F., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Molecules, 29(4), 868. [Link]

  • Wang, Y., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(11), 2911. [Link]

  • Le Goffic, F., et al. (1975). [Purification of beta-lactamases by affinity chromatography]. Biochimie, 57(1), 29–34. [Link]

  • Canadian Science Publishing. (1971). Some pyrrolidone derivatives. Canadian Journal of Chemistry, 49(10), 1762-1765. [Link]

  • De Boer, A. G., et al. (1979). Determination of pyrrolidinone in plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 162(3), 457-462. [Link]

  • Chupakhin, E., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6667. [Link]

  • Li, H., et al. (2007). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 50(23), 5649–5658. [Link]

  • NIOSH. (1998). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Method 1302. [Link]

  • Organic Syntheses. (n.d.). Procedure for 3,6-Bis(dimethylamino)-9H-xanthen-9-one. [Link]

  • Wikipedia. (n.d.). β-Nitrostyrol. Retrieved from Wikipedia (German). [Link]

  • Vaccher, C., et al. (1999). Enantiomeric HPLC Separations of 4-Substituted-Pyrrolidin-2-Ones using Cellulose Based Chiral Stationary Phases. Analytical Letters, 32(3), 553–565. [Link]

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Chiral HPLC Method Optimization for 5,5-Dimethyl-4-phenylpyrrolidin-2-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 5,5-Dimethyl-4-phenylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for developing and optimizing a robust chiral HPLC method for this specific compound. We will explore common challenges and provide systematic approaches to achieving baseline resolution of its enantiomers.

Section 1: Understanding the Analyte & Initial Strategy

Before initiating method development, a thorough understanding of the analyte's structure is paramount. This compound is a cyclic lactam with a single chiral center at the C4 position. Its key structural features for chiral recognition are:

  • Aromatic Phenyl Ring: Capable of π-π stacking interactions.

  • Amide (Lactam) Group: A strong hydrogen bond donor (N-H) and acceptor (C=O).

  • Steric Hindrance: Gem-dimethyl groups at C5 may influence how the molecule fits into the chiral stationary phase.

This combination of features suggests that polysaccharide-based Chiral Stationary Phases (CSPs) are an excellent starting point, as they offer multiple interaction modes including hydrogen bonding, dipole-dipole, and π-π interactions.[1]

Initial Method Development Workflow

Successful chiral method development is a systematic process of screening and optimization. The following workflow provides a logical progression from column selection to a finalized, robust method.

MethodDevWorkflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Finalization Start Analyte Characterization (this compound) Col_Select Select CSPs (e.g., AD, AS, OD, OJ) Start->Col_Select Mob_Phase Screen Mobile Phases (Normal & Polar Organic) Col_Select->Mob_Phase Eval1 Evaluate Initial Results (Any separation?) Mob_Phase->Eval1 Eval1->Col_Select No, Try Different CSPs Opt_Alcohol Optimize Alcohol Modifier (% and Type: IPA, EtOH) Eval1->Opt_Alcohol Yes Opt_Additive Optimize Additive (Acid/Base Conc.) Opt_Alcohol->Opt_Additive Opt_Params Optimize Temp & Flow Rate Opt_Additive->Opt_Params Eval2 Evaluate Resolution (Rs) (Rs > 1.5?) Opt_Params->Eval2 Eval2->Opt_Alcohol No, Re-optimize Robust Robustness Check (Small Variations) Eval2->Robust Yes Final Final Method Robust->Final

Caption: A systematic workflow for chiral method development.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial questions when setting up the chiral separation.

Q1: Which type of chiral column should I start with?

A1: The selection of an appropriate Chiral Stationary Phase (CSP) is the most critical step.[2] For an analyte like this compound, polysaccharide-based CSPs are the most versatile and successful.[1] We recommend a screening approach using columns with different chiral selectors.

Recommended CSPs for Initial Screening Selector Primary Interaction Strengths Typical Mobile Phases
CHIRALPAK® AD-H / IA Amylose tris(3,5-dimethylphenylcarbamate)π-π interactions, Hydrogen Bonding, Steric FitNormal Phase, Polar Organic
CHIRALPAK® AS-H / IC Amylose tris((S)-α-methylbenzylcarbamate)Steric Fit, Dipole-DipoleNormal Phase, Polar Organic
CHIRALCEL® OD-H / ID Cellulose tris(3,5-dimethylphenylcarbamate)π-π interactions, Hydrogen BondingNormal Phase, Polar Organic
CHIRALCEL® OJ-H / IE Cellulose tris(4-methylbenzoate)Dipole-Dipole, π-π interactionsNormal Phase, Polar Organic

Expert Insight: Start with an amylose-based column like CHIRALPAK® AD-H. The combination of the phenyl ring and lactam in your molecule makes it a strong candidate for the carbamate-based selectors on these phases, which provide sites for π-π stacking and hydrogen bonding.

Q2: What are the best initial mobile phases to screen?

A2: A dual-mode screening strategy is most efficient. Run the same set of columns under both Normal Phase and Polar Organic Mode conditions.

  • Normal Phase (NP) Mode:

    • Primary Solvents: Hexane or Heptane

    • Alcohol Modifier: Isopropanol (IPA) or Ethanol (EtOH)

    • Screening Conditions: Start with a 90:10 (v/v) mixture of Hexane:IPA and an 80:20 mixture. Ethanol can be used as an alternative to IPA and sometimes provides different selectivity.

  • Polar Organic (PO) Mode:

    • Primary Solvent: Acetonitrile (ACN) or Methanol (MeOH)

    • Alcohol Modifier: Often used as the primary solvent itself.

    • Screening Conditions: 100% Methanol or 100% Acetonitrile.

Protocol: Initial CSP & Mobile Phase Screening

  • Prepare Stock Solution: Dissolve the racemic this compound standard in a suitable solvent (e.g., Ethanol) to a concentration of ~1 mg/mL. Ensure the sample solvent is compatible with the mobile phase to avoid peak distortion.[3]

  • Column Installation: Install the first screening column (e.g., CHIRALPAK® AD-H).

  • Equilibration: Equilibrate the column with the first mobile phase (e.g., Hexane/IPA 90:10) for at least 10-20 column volumes at a flow rate of 1.0 mL/min.

  • Injection: Inject 5-10 µL of the stock solution.

  • Data Acquisition: Run the analysis for a sufficient time to ensure both enantiomers have eluted.

  • Repeat: Repeat steps 3-5 for each mobile phase combination on each of the selected screening columns.

  • Evaluation: Analyze the chromatograms for any signs of separation (e.g., peak broadening, shoulders, or partial separation). The best combination of CSP and mobile phase will be the starting point for optimization.

Q3: My analyte is slightly basic. Do I need an additive?

A3: Yes, for compounds with basic functional groups, adding a small amount of a basic additive to the mobile phase is often necessary to improve peak shape and resolution.[4] The lactam nitrogen in your compound has some basic character.

  • For Normal Phase: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the alcohol portion of your mobile phase.

  • For Polar Organic Mode: Add 0.1% DEA or another suitable amine.

Causality: Basic additives compete with the analyte for active sites (e.g., residual silanols) on the stationary phase. This prevents secondary interactions that can lead to peak tailing and poor resolution.[4]

Section 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during method optimization.

Problem 1: No separation or very poor resolution (Rs < 1.0)

If your initial screening yields no separation, a systematic troubleshooting approach is needed.

PoorResolution Start Poor Resolution (Rs < 1.0) CheckMP Change Alcohol Modifier Start->CheckMP ChangePerc Vary Alcohol Percentage (e.g., 5% to 30%) CheckMP->ChangePerc Try EtOH instead of IPA ChangeTemp Decrease Temperature (e.g., to 15-25°C) ChangePerc->ChangeTemp ChangeFlow Decrease Flow Rate (e.g., to 0.5 mL/min) ChangeTemp->ChangeFlow ChangeCSP Switch to a Different CSP (e.g., Cellulose-based) ChangeFlow->ChangeCSP If no improvement

Caption: Troubleshooting decision tree for poor resolution.

  • Cause & Solution 1: Incorrect Mobile Phase Composition.

    • Explanation: Chiral recognition is highly sensitive to the mobile phase composition. The type and concentration of the alcohol modifier directly impact retention and selectivity.

    • Action:

      • Switch Alcohol: If you are using IPA, switch to EtOH, or vice-versa. Ethanol is more polar and can offer different hydrogen bonding interactions.

      • Vary Concentration: Systematically vary the alcohol percentage. In normal phase, decreasing the alcohol content (e.g., from 20% to 10% or 5%) increases retention time and often improves resolution by allowing more interaction with the CSP.

  • Cause & Solution 2: High Column Temperature.

    • Explanation: Chiral separations are often enthalpically driven. Lowering the temperature can increase the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, leading to better separation.

    • Action: Reduce the column temperature. Start at ambient (~25°C) and try reducing it in increments to 15°C or 10°C. Monitor pressure to ensure it remains within the system limits.

  • Cause & Solution 3: Flow Rate is Too High.

    • Explanation: A lower flow rate increases the residence time of the analyte on the column, allowing for more equilibrium interactions and potentially improving peak efficiency and resolution.

    • Action: Reduce the flow rate from 1.0 mL/min to 0.7 or 0.5 mL/min.

Problem 2: Good separation, but peaks are tailing (Tailing Factor > 1.5)
  • Cause & Solution 1: Secondary Ionic Interactions.

    • Explanation: As mentioned in the FAQ, the lactam nitrogen can interact with acidic sites on the silica support, causing peak tailing.

    • Action: If you have not already, add a basic modifier. If 0.1% DEA is not sufficient, try increasing it to 0.2%. Alternatively, a stronger or more sterically accessible amine like Butylamine can sometimes be more effective.[4]

  • Cause & Solution 2: Sample Overload.

    • Explanation: Injecting too much sample mass can saturate the stationary phase, leading to broad, tailing peaks.

    • Action: Dilute your sample 10-fold and re-inject. If peak shape improves, you were overloading the column. Determine the optimal sample concentration that provides a good signal without compromising peak shape.

Problem 3: Inconsistent or drifting retention times
  • Cause & Solution 1: Insufficient Column Equilibration.

    • Explanation: Chiral stationary phases, especially when mobile phase additives are used, can take a long time to fully equilibrate. Changes in the mobile phase composition on the column surface will cause retention times to drift.

    • Action: Ensure the column is equilibrated with at least 20-30 column volumes of the new mobile phase before starting your analysis. When additives are used, this may need to be extended.

  • Cause & Solution 2: "Memory Effects" from Additives.

    • Explanation: Additives can strongly bind to the stationary phase. If a column was previously used with an acidic additive and is now being used with a basic one (or vice-versa), it can take a very long time for the old additive to be completely washed away, causing unpredictable chromatography.[5][6]

    • Action: It is best practice to dedicate a specific column to a specific method or type of additive (acidic vs. basic).[6] If you must switch, a thorough washing procedure with a strong, compatible solvent (like 100% Ethanol for polysaccharide columns) is required.[7] Always check the column manufacturer's guidelines for recommended washing and regeneration procedures.

  • Cause & Solution 3: Mobile Phase Instability.

    • Explanation: Volatile components in the mobile phase (like hexane or DEA) can evaporate over time, changing the composition and affecting retention.[8]

    • Action: Keep mobile phase reservoirs tightly covered and prepare fresh mobile phase daily.

Section 4: Final Method Optimization & System Suitability

Once you have achieved a promising separation (Rs > 1.2), the final step is to fine-tune the method for robustness and efficiency.

Objective: Achieve a resolution (Rs) of ≥ 1.5 with a tailing factor (Tf) ≤ 1.2 in the shortest possible run time.

Parameter Effect on Separation Optimization Strategy
Alcohol % Primary driver of retention & selectivity. Lower % increases retention and often resolution.Fine-tune in small increments (e.g., ±1-2%) to achieve the target resolution.
Temperature Lower temperature generally increases resolution but also increases viscosity and backpressure.Find the highest temperature that maintains Rs ≥ 1.5 to minimize run time and pressure.
Flow Rate Higher flow rate decreases run time but can reduce efficiency and resolution.Once resolution is stable, increase the flow rate incrementally (e.g., 1.0 -> 1.2 -> 1.5 mL/min) to the maximum that maintains Rs ≥ 1.5.
Additive Conc. Affects peak shape and sometimes selectivity.Use the lowest concentration (typically 0.1-0.2%) that provides a symmetrical peak shape (Tf ≈ 1.0).
System Suitability Testing (SST)

Before analyzing any samples, a system suitability test must be performed to ensure the chromatographic system is performing acceptably.

Protocol: System Suitability Test

  • Prepare a standard solution of the racemic analyte at the target concentration.

  • Perform 5-6 replicate injections of the standard.

  • Calculate the following parameters:

    • Resolution (Rs): Must be ≥ 1.5

    • Tailing Factor (Tf): Must be ≤ 1.2 for both peaks

    • Relative Standard Deviation (%RSD) of Retention Time: Must be ≤ 1.0%

    • %RSD of Peak Area: Must be ≤ 2.0%

  • If all criteria are met, the system is ready for sample analysis.

References
  • Pharmacia. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Available from: [Link]

  • PubMed. Chiral mobile phase additives in HPLC enantioseparations. Available from: [Link]

  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • PMC. (2022). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Available from: [Link]

  • ResearchGate. (2013). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Available from: [Link]

  • Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available from: [Link]

  • ResearchGate. (2013). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available from: [Link]

  • Regis Technologies. CHIRAL STATIONARY PHASES. Available from: [Link]

  • ResearchGate. (2014). How can I improve my chiral column resolution?. Available from: [Link]

  • PMC. (2022). Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. Available from: [Link]

  • MDPI. (2010). Synthesis of a New Chiral Pyrrolidine. Available from: [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Available from: [Link]

  • Regis Technologies. CHIRAL STATIONARY PHASES - HPLC. Available from: [Link]

  • LCGC International. (2014). Troubleshooting Real HPLC Problems. Available from: [Link]

  • PubChem. 5,5-Dimethylpyrrolidin-2-one. Available from: [Link]

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Stability issues of 5,5-Dimethyl-4-phenylpyrrolidin-2-one under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for 5,5-Dimethyl-4-phenylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability profile of this molecule. Understanding the conditions under which a compound remains stable or degrades is critical for experimental design, formulation development, and ensuring the integrity of research data. This document provides troubleshooting guidance and frequently asked questions (FAQs) to address potential stability issues encountered during your work. The information herein is synthesized from established principles of chemical stability, forced degradation studies, and analysis of related molecular structures.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical feature of this compound that dictates its stability?

A1: The core structural feature governing the stability of this molecule is the lactam (a cyclic amide) ring . Amide bonds are susceptible to hydrolysis, which is the cleavage of the bond by reaction with water.[1][2][3] This reaction can be catalyzed by both acidic and basic conditions. Therefore, the pH of the experimental medium is the most critical factor to control.

Q2: How should I properly store this compound in the lab for short-term and long-term use?

A2: For optimal stability, the compound should be stored as a solid in a tightly sealed container, protected from moisture and light. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, keeping it in a freezer (≤ -20 °C) under an inert atmosphere (e.g., argon or nitrogen) is best practice to minimize potential oxidative and hydrolytic degradation.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this exact molecule is not extensively published, compounds with aromatic rings (the phenyl group) can be susceptible to photolytic degradation.[2][4] It is prudent to assume a degree of photosensitivity. Experiments should be conducted in amber vials or with light-protective foil, especially for solutions left exposed for extended periods. Formal photostability studies are required to confirm this, as per ICH Q1B guidelines.[5][6]

Q4: What are the likely degradation products I might observe?

A4: The most probable degradation product results from the hydrolysis of the lactam ring. This would lead to the formation of 4-amino-4-methyl-3-phenylpentanoic acid . Under oxidative stress, modifications to the phenyl ring (e.g., hydroxylation) could occur. The specific degradation profile must be confirmed experimentally through forced degradation studies.

Troubleshooting Guide: Experimental Observations

Q5: I've dissolved the compound in an acidic solution (e.g., pH < 3) and my HPLC analysis shows a new, more polar peak appearing over time. What is happening?

A5: You are likely observing acid-catalyzed hydrolysis . The lactam ring is being cleaved by water, with the reaction rate accelerated by the acidic conditions. The resulting product, an amino acid, is more polar and will thus have a shorter retention time on a reverse-phase HPLC column.

  • Causality: The lone pair of electrons on the carbonyl oxygen gets protonated under acidic conditions, making the carbonyl carbon more electrophilic and highly susceptible to nucleophilic attack by water.

  • Troubleshooting Steps:

    • Neutralize the sample immediately after collection to quench the degradation reaction.

    • Confirm the identity of the new peak using LC-MS to check if its mass corresponds to the hydrolyzed product (Molecular Weight: 207.27 g/mol ).

    • If you must work in acidic conditions, reduce the temperature and time of exposure as much as possible. Prepare solutions fresh and use them immediately.

Q6: My sample, dissolved in a common organic solvent, shows signs of degradation even when stored in the dark. Why?

A6: This could be due to several factors:

  • Trace Amounts of Water or Acid/Base: Many organic solvents contain trace amounts of water, which can be sufficient to cause slow hydrolysis over time. Some solvents, like chloroform, can degrade to form acidic byproducts (e.g., HCl).

  • Peroxide Contamination: Solvents like THF or diethyl ether can form explosive peroxides upon storage, which are powerful oxidizing agents.[4]

  • Solvent Reactivity: Ensure the solvent itself is not reactive with the compound.

  • Troubleshooting Steps:

    • Use high-purity, anhydrous solvents. For peroxide-forming solvents, use freshly opened bottles or test for peroxides before use.

    • Consider storing solutions under an inert atmosphere to prevent oxidation.

    • Run a solvent blank on your analytical instrument to ensure no interfering peaks are coming from the solvent itself.

Q7: I heated my sample to accelerate a reaction and now see multiple new peaks in my analysis. Is this expected?

A7: Yes, this is indicative of thermal degradation . While the molecule may be stable at room temperature, elevated temperatures provide the energy needed to overcome activation barriers for various degradation reactions. Pyrrolidinone structures can undergo complex decomposition pathways at high temperatures.[7][8]

  • Causality: High heat can induce fragmentation of the molecule through various pathways beyond simple hydrolysis.

  • Troubleshooting Steps:

    • Determine the thermal degradation onset temperature using Thermogravimetric Analysis (TGA).

    • If heating is necessary, perform a time-course study at different temperatures to find an acceptable balance between reaction rate and degradation.

    • Analyze the degradation products by LC-MS or GC-MS to understand the decomposition pathways, which could include decarboxylation or fragmentation of the rings.

Potential Degradation Pathways & Stability Summary

The stability of this compound is primarily influenced by its lactam structure. The most common degradation pathway is hydrolysis, which can be initiated under both acidic and basic conditions.

G cluster_main Primary Degradation: Lactam Hydrolysis cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed Parent This compound Intermediate_Acid Protonated Carbonyl Intermediate Parent->Intermediate_Acid + H₃O⁺ (Protonation) Intermediate_Base Tetrahedral Intermediate Parent->Intermediate_Base + OH⁻ (Nucleophilic Attack) Degradant 4-Amino-4-methyl-3-phenylpentanoic acid (Hydrolyzed Product) Intermediate_Acid->Degradant + H₂O (Nucleophilic Attack) Intermediate_Base->Degradant + H₂O (Proton Transfer)

Caption: Predicted hydrolytic degradation pathway.

Summary of Stability Under Forced Degradation Conditions

This table provides an overview of the expected stability based on the chemical structure. Experimental verification is mandatory.

ConditionStressor ExampleExpected StabilityPotential Degradation Product(s)
Acidic Hydrolysis 0.1 M HCl, 60 °CUnstable - Degradation is highly likely.4-Amino-4-methyl-3-phenylpentanoic acid
Basic Hydrolysis 0.1 M NaOH, 60 °CUnstable - Degradation is highly likely.4-Amino-4-methyl-3-phenylpentanoic acid (as carboxylate salt)
Oxidative Stress 3% H₂O₂, Room TempPotentially Unstable - May degrade over extended time.Hydroxylated phenyl ring derivatives, N-oxides
Thermal Stress (Solid) 80 °CLikely Stable - Check for melting point depression.Dependent on temperature; potential fragmentation.
Thermal Stress (Solution) 60-80 °C in a neutral solventModerately Stable - Degradation rate increases.Hydrolysis product (if water present), solvent adducts.
Photolytic Stress ICH Q1B compliant light sourcePotentially Unstable - Phenyl ring may be susceptible.Isomers, photo-oxidation products.

Experimental Protocols

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[4][9][10]

General Experimental Workflow

G start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) stress Aliquot and apply stress conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at time points (e.g., 0, 2, 8, 24 hrs) stress->sample quench Quench reaction (e.g., Neutralize acid/base) sample->quench analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) quench->analyze report Characterize Degradants & Document Results analyze->report

Caption: Workflow for forced degradation studies.

Protocol 1: Acidic and Basic Hydrolysis
  • Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile/water mixture.

  • Acid Stress: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Base Stress: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Control: To 1 mL of the stock solution, add 1 mL of water.

  • Incubation: Incubate all samples at 60 °C. Collect aliquots at specified time points (e.g., 0, 2, 8, 24 hours).

  • Quenching: Immediately before analysis, neutralize the acid sample with an equivalent amount of NaOH and the base sample with an equivalent amount of HCl.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Oxidative Stress: To 1 mL of the solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

  • Control: Prepare a sample with the compound and solvent but without H₂O₂.

  • Incubation: Keep the samples at room temperature, protected from light.

  • Analysis: Analyze aliquots at specified time points by HPLC.

Protocol 3: Photostability Testing
  • Sample Preparation: Place a thin layer of the solid compound in a chemically inert, transparent container. Separately, prepare a solution of known concentration.

  • Control: Prepare identical samples but wrap them securely in aluminum foil to serve as dark controls.

  • Exposure: Expose the test samples to a light source conforming to ICH Q1B guidelines.[5][6] The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.

  • Analysis: After exposure, compare the physical properties (e.g., appearance, color) and chromatographic purity of the exposed samples to the dark controls.

References

  • Appchem. (n.d.). This compound. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Fontmorin, J. M., et al. (2016). Stability of 5,5-dimethyl-1-pyrroline-N-oxide as a spin-trap for quantification of hydroxyl radicals in processes based on Fenton reaction. Water Research. Retrieved from [Link]

  • Chávez-Avilés, M., et al. (2019). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology. Retrieved from [Link]

  • Betecki, P., et al. (2008). A TG/FTIR study on the thermal degradation of poly(vinyl pyrrolidone). Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]

  • Ghosh, A., & Bhattacharya, S. (2019). Investigation on the Unexplored Photochemistry of 5,5-Dimethyl-1-pyrroline 1-Oxide (DMPO). The Journal of Physical Chemistry A. Retrieved from [Link]

  • ResearchGate. (n.d.). Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Retrieved from [Link]

  • Ke, F., et al. (2018). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. Drug Metabolism and Disposition. Retrieved from [Link]

  • ResearchGate. (2016). Stability of 5,5-dimethyl-1-pyrroline-N-oxide as a spin-trap for quantification of hydroxyl radicals in processes based on Fenton reaction. Retrieved from [Link]

  • Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • ResearchGate. (n.d.). A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances. Retrieved from [Link]

  • PubChem. (n.d.). 5,5-Dimethylpyrrolidin-2-one. Retrieved from [Link]

  • Agilent. (2024). Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS Deconvolution. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Forced Degradation Testing in Pharma. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • Chen, J., et al. (2024). Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry. Journal of Hazardous Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • ACS Omega. (2023). Effect of Conjugation Degree on Solvation Behavior and Performance of Carboxyl-Containing Polyimide Binders for Silicon Anode of Lithium Battery. Retrieved from [Link]

  • University of Johannesburg. (2016). Stability of 5,5-dimethyl-1-pyrroline-N-oxide as a spin-trap for quantification of hydroxyl radicals in processes based on Fenton reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]

  • ResearchGate. (n.d.). Biodegradation of N-Methylpyrrolidone by Paracoccus sp. NMD-4 and its degradation pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). US4168226A - Thermal stabilization of N-methyl-2-pyrrolidone.
  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]

  • Kumar, P., et al. (2022). Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling. Journal of Hazardous Materials. Retrieved from [Link]

  • PLOS One. (2021). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. Retrieved from [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • OUCI. (n.d.). Stability of 5,5-dimethyl-1-pyrroline-N-oxide as a spin-trap for quantification of hydroxyl radicals in processes based…. Retrieved from [Link]

  • Academia.edu. (n.d.). Stability of 5,5-dimethyl-1-pyrroline-N-oxide as a spin-trap for quantification of hydroxyl radicals in processes based on Fenton reaction. Retrieved from [Link]

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Minimizing side product formation in pyrrolidinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for pyrrolidinone synthesis. Pyrrolidinones are a vital class of compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and specialty polymers. While several synthetic routes to these valuable heterocycles exist, achieving high purity and yield can be challenging due to the formation of predictable, yet often difficult to control, side products.

This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues encountered during pyrrolidinone synthesis. By understanding the mechanistic origins of these side products, you can strategically modify reaction conditions to favor the desired product, streamline purification, and improve overall process efficiency.

Section 1: Issues in Pyrrolidinone Synthesis via Lactone Aminolysis

The reaction of γ-butyrolactone (GBL) with primary amines is one of the most direct and common methods for synthesizing N-substituted 2-pyrrolidinones. However, this equilibrium process requires careful control to drive the reaction to completion and avoid stable intermediates or polymeric byproducts.

FAQ 1.1: My reaction is sluggish, and I'm isolating large amounts of unreacted γ-butyrolactone and amine. What's causing this and how can I improve conversion?

Root Cause Analysis: The aminolysis of γ-butyrolactone proceeds through a two-step mechanism: (1) nucleophilic attack of the amine on the lactone carbonyl to form a γ-hydroxyamide intermediate, followed by (2) intramolecular cyclization with the elimination of water to form the pyrrolidinone. The cyclization step is typically the rate-limiting step and is often reversible. Insufficient temperature or inefficient water removal will stall the reaction at the γ-hydroxyamide stage or allow the pyrrolidinone to hydrolyze back to the intermediate.

Troubleshooting Protocol:

  • Increase Reaction Temperature: The intramolecular cyclization requires significant thermal energy to overcome the activation barrier and effectively remove water. Industrial processes often operate at high temperatures (250-290 °C) and pressures (8.0-16.0 MPa) to achieve high conversion and selectivity without a catalyst.[1] For laboratory scale, operating at the reflux temperature of your solvent is a good starting point.

  • Effective Water Removal: The elimination of water is critical to drive the equilibrium towards the cyclized product.

    • Azeotropic Removal: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene, xylene) to physically remove water as it forms.

    • High-Boiling Solvents: Using a high-boiling, water-miscible solvent like diglyme or sulfolane can help maintain the high temperatures needed for dehydration.

  • Molar Ratio Adjustment: While a 1:1 stoichiometry is theoretical, using a slight excess of the amine (1.1 to 1.5 equivalents) can help shift the initial equilibrium toward the hydroxyamide intermediate. However, be aware that a large excess can complicate purification. Industrial processes may use a significant excess of ammonia to drive the reaction.[1]

FAQ 1.2: My product is contaminated with a high-molecular-weight, insoluble material. I suspect it's a polyamide. Why does this form and how can I prevent it?

Root Cause Analysis: Polyamide formation is a classic side reaction in this synthesis, arising from the intermolecular reaction of the γ-hydroxyamide intermediate instead of the desired intramolecular cyclization. This is particularly prevalent under conditions that favor polymerization, such as high concentrations or the presence of certain catalysts. In some cases, the pyrrolidinone product itself can undergo base-catalyzed ring-opening polymerization to form polypyrrolidone, also known as Nylon 4.[1]

// Nodes GBL [label="γ-Butyrolactone + Amine"]; Intermediate [label="γ-Hydroxyamide\nIntermediate", fillcolor="#FBBC05"]; Pyrrolidinone [label="Desired Product:\nN-R-2-Pyrrolidinone", fillcolor="#34A853", fontcolor="#FFFFFF"]; Polyamide [label="Side Product:\nPolyamide", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GBL -> Intermediate [label="Ring Opening"]; Intermediate -> Pyrrolidinone [label="Intramolecular\nCyclization\n(Favored by Heat, Water Removal)"]; Intermediate -> Polyamide [label="Intermolecular\nPolycondensation\n(Favored by High Conc.)"]; }

Caption: Competing pathways in lactone aminolysis.

Troubleshooting Protocol:

  • Control Reactant Concentration: Follow the principle of "high dilution favors cyclization." Running the reaction at a lower concentration (e.g., 0.1-0.5 M) disfavors intermolecular collisions, thereby reducing the rate of polycondensation relative to the intramolecular cyclization.

  • Slow Addition: Instead of adding all reactants at once, add the amine slowly to a heated solution of the γ-butyrolactone. This maintains a low instantaneous concentration of the amine and the resulting hydroxyamide intermediate, further suppressing polymerization.

  • Avoid Strong Bases: While some protocols might suggest a basic catalyst, strong bases can promote the ring-opening polymerization of the pyrrolidinone product.[1][2] If a catalyst is necessary, a mild acid might be more appropriate to protonate the lactone carbonyl, activating it for nucleophilic attack without promoting polymerization.

Section 2: Issues in Pyrrolidinone Synthesis via Reductive Amination

The reductive amination of levulinic acid or its esters is a powerful, atom-economical route to 5-methyl-pyrrolidones. This one-pot reaction involves the formation of an imine/enamine intermediate followed by reduction. The choice of catalyst and control of reaction conditions are paramount to success.[3]

FAQ 2.1: My reaction is producing a complex mixture of products, including γ-hydroxy amides and over-reduced species instead of the target pyrrolidinone. How can I improve selectivity?

Root Cause Analysis: This issue points to an imbalance between the rates of amination, cyclization, and reduction. The reaction proceeds through a cascade: (1) condensation of levulinic acid and the amine to form an enamine, (2) cyclization to a cyclic imine intermediate, and (3) reduction of the imine to the pyrrolidinone.[4] If the reduction is too fast, it can reduce the levulinic acid carbonyl before cyclization. If cyclization is slow, the open-chain imine may be reduced.

// Nodes Start [label="Levulinic Acid + Amine"]; Enamine [label="Enamine Intermediate"]; Imine [label="Cyclic Imine"]; Product [label="Target Pyrrolidinone", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct1 [label="γ-Amino Acid\n(Reduced before cyclization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SideProduct2 [label="γ-Hydroxy Valeric Acid\n(LA reduction)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Enamine [label="Condensation"]; Enamine -> Imine [label="Intramolecular\nCyclization"]; Imine -> Product [label="Reduction (H2, Catalyst)", color="#34A853"]; Enamine -> SideProduct1 [label="Premature Reduction", color="#EA4335", style=dashed]; Start -> SideProduct2 [label="Direct LA Reduction", color="#EA4335", style=dashed]; }

Caption: Reductive amination pathway and potential side reactions.

Troubleshooting Protocol:

  • Catalyst Selection is Critical: The catalyst must be selective for imine reduction over carbonyl reduction.

    • Effective Catalysts: Supported platinum catalysts, particularly Pt-MoOₓ/TiO₂, have shown high activity and selectivity for this transformation under mild conditions (e.g., 3 bar H₂, 100 °C).[5] Other successful systems include palladium, rhodium, and ruthenium on various supports.[4]

    • Avoid Over-reduction: Highly active hydrogenation catalysts like Raney Nickel may require careful temperature and pressure control to avoid reducing the starting keto-acid.

  • Optimize Hydrogen Pressure: High hydrogen pressures can accelerate reduction rates indiscriminately. Start with lower pressures (3-5 bar) and gradually increase if the reaction is incomplete.[4][5] This allows sufficient time for the condensation and cyclization steps to occur before reduction.

  • Temperature Staging: Consider a two-stage temperature profile.

    • Stage 1: Heat the levulinic acid and amine together without hydrogen (or at very low pressure) for a period (e.g., 1-2 hours) to promote the formation of the cyclic imine intermediate. Monitor by TLC or LCMS.

    • Stage 2: Once the intermediate is formed, introduce the full hydrogen pressure and/or increase the temperature to initiate the reduction step.

ParameterEffect on Desired ProductEffect on Side ProductsRecommendation
Catalyst High activity for imine reductionReduces ketone/acid groupsUse selective catalysts like Pt-MoOₓ/TiO₂ or Pd/C.[5]
H₂ Pressure Drives reduction of imineHigh pressure can cause over-reductionStart low (3-10 bar) and optimize.[5]
Temperature Promotes condensation & cyclizationHigh temps can favor decomposition100-150 °C is a typical starting range.[4][5]
Solvent Can facilitate intermediate formationCan interfere with catalystSolvent-free is often preferred; CPME is a green option.[4][5]
Table 1: Influence of Reaction Parameters on Reductive Amination Selectivity.

Section 3: General Purification and Workup Issues

FAQ 3.1: My crude pyrrolidinone product is dark brown/yellow. What causes this discoloration and how can I obtain a colorless product?

Root Cause Analysis: Discoloration in pyrrolidinone synthesis often arises from thermal decomposition or side reactions that form highly conjugated, colored impurities. High reaction temperatures, extended reaction times, or the presence of oxygen can lead to the formation of tars and other chromophores.[6]

Troubleshooting & Purification Protocol:

  • Minimize Thermal Stress:

    • Use the minimum temperature and reaction time necessary for complete conversion. Monitor the reaction closely.

    • Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, especially at high temperatures.

  • Activated Carbon Treatment:

    • Dissolve the crude product in a suitable solvent (e.g., ethyl acetate, dichloromethane).

    • Add a small amount of activated carbon (typically 1-5% w/w).

    • Stir or gently heat the mixture for 15-30 minutes.

    • Filter the mixture through a pad of Celite® to remove the carbon and adsorbed impurities.

  • Distillation:

    • For liquid pyrrolidinones, vacuum distillation is the most effective method for removing both high-boiling colored impurities and low-boiling starting materials.[7][8]

    • Treating the crude product with a strong base like KOH before distillation can help to convert certain impurities into non-volatile salts, improving the purity of the distillate.[9]

  • Crystallization:

    • If the target pyrrolidinone is a solid, recrystallization from an appropriate solvent system is an excellent method for removing colored impurities.

References

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Retrieved from [Link]

  • ResearchGate. (n.d.). Control experiments for reductive amination of levulinic acid with aniline. Retrieved from [Link]

  • Google Patents. (n.d.). US6299736B1 - Process for recovering γ-butyrolactone from a mixture of heavy organics.
  • Google Patents. (n.d.). DE19957672A1 - Purification and drying of crude pyrrolidine.
  • PubMed. (2023). Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals. ChemSusChem, 16(24), e202301091. Retrieved from [Link]

  • Google Patents. (n.d.). US6353118B1 - Dewatering and purification of crude pyrrolidine.
  • ResearchGate. (2012). Integrated process for γ-butyrolactone production. Retrieved from [Link]

  • ACS Publications. (2019). Heterogeneous Pt Catalysts for Reductive Amination of Levulinic Acid to Pyrrolidones. ACS Catalysis, 9(10), 9456-9465. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Facile preparation of biodegradable poly(γ-butyrolactone) via base-assisted ring-opening polymerization. Green Chemistry, 23(15), 5486-5496. Retrieved from [Link]

  • PubMed. (2014). Purification and characterization of alcohol dehydrogenase reducing N-benzyl-3-pyrrolidinone from Geotrichum capitatum. Journal of Molecular Catalysis B: Enzymatic, 107, 8-14. Retrieved from [Link]

  • Google Patents. (n.d.). US4384125A - Process for the purification of 2-pyrrolidone.
  • Royal Society of Chemistry. (2021). Reviving electrocatalytic reductive amination: a sustainable route from biogenic levulinic acid to 1,5-dimethyl-2-pyrrolidone. Green Chemistry, 23(2), 995-1003. Retrieved from [Link]

  • National Institutes of Health. (2018). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. Molecules, 23(8), 1856. Retrieved from [Link]

  • Google Patents. (n.d.). EP1047687B1 - Process for the production of gamma-butyrolactone.
  • CNR-IRIS. (2024). Batch and Flow Green Microwave‐Assisted Catalytic Conversion Of Levulinic Acid to Pyrrolidones. ChemSusChem, 17(3), e202301200. Retrieved from [Link]

  • ResearchGate. (2024). One-pot redox cascade paired electrosynthesis of gamma-butyrolactone from furoic acid. Nature Communications, 15(1), 1338. Retrieved from [Link]

  • ACS Publications. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2(10), 2268-2276. Retrieved from [Link]

  • AZoNetwork. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • ResearchGate. (2023). Optimization of reaction conditions for the synthesis of pyrrol-2-one (4). Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: 5,5-Dimethyl-4-phenylpyrrolidin-2-one vs. Evans Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and highly selective methods to control stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a reliable and predictable means to introduce chirality. Among the pantheon of these molecules, the Evans oxazolidinone auxiliaries have long been revered as a gold standard. However, the continuous drive for innovation has led to the exploration of novel scaffolds designed to improve upon established systems. This guide provides an in-depth technical comparison between the well-established Evans auxiliaries and the more recent 5,5-dimethyl-4-phenylpyrrolidin-2-one, a representative of a class of auxiliaries featuring a key structural modification aimed at enhancing stereocontrol.

Introduction: The Enduring Legacy and the Quest for Refinement

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The ideal auxiliary is readily available in enantiopure form, easily attached and cleaved, and, most importantly, capable of inducing high levels of diastereoselectivity.

The subject of this comparison, this compound, represents a structural evolution from the more common pyrrolidinone-based auxiliaries. The introduction of a gem-dimethyl group at the 5-position is a deliberate design choice intended to lock the conformation of the chiral directing group and thereby enhance facial bias during reactions. This concept has been effectively demonstrated in the "SuperQuat" family of 5,5-dimethyloxazolidin-2-one auxiliaries developed by Davies and colleagues.[3] While direct and extensive comparative data for this compound is still emerging in the literature, its structural features, in conjunction with data from analogous systems, allow for a compelling analysis of its potential advantages and disadvantages relative to the benchmark Evans auxiliaries.

Structural Framework and Mechanism of Stereocontrol

The efficacy of a chiral auxiliary is intrinsically linked to its ability to create a rigid and predictable steric environment around the reacting center. Both Evans auxiliaries and this compound achieve this through the formation of chelated intermediates.

Evans Auxiliaries: A Foundation of Chelation-Controlled Stereoselectivity

The stereodirecting power of Evans auxiliaries stems from the formation of a rigid, chelated enolate upon deprotonation of the N-acyl group. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the opposite, less hindered face.

For instance, in an asymmetric alkylation, the lithium or sodium enolate of an N-acyl oxazolidinone adopts a Z-conformation. The C4 substituent, typically an isopropyl or benzyl group, sterically blocks the si-face of the enolate, compelling the electrophile to attack from the re-face. This predictable mode of action is the cornerstone of the high diastereoselectivities routinely achieved with these auxiliaries.[1]

This compound: The Influence of the Gem-Dimethyl Group

The key structural feature of this compound is the gem-dimethyl group at the C5 position. This substitution is anticipated to exert a significant influence on the conformation of the adjacent C4-phenyl group. In the analogous "SuperQuat" 5,5-dimethyloxazolidin-2-one auxiliaries, this gem-dimethyl substitution has been shown to bias the conformation of the C4 substituent, forcing it to occupy a pseudo-axial position that enhances the shielding of one face of the N-acyl enolate.[3] This conformational rigidity is expected to translate to higher levels of diastereoselectivity compared to auxiliaries lacking this feature.

The Thorpe-Ingold effect, or gem-dimethyl effect, suggests that the presence of geminal substituents can favor cyclic transition states and conformations where the substituents are brought closer together, thereby increasing the steric influence of the chiral directing group.[4] In the context of the this compound auxiliary, this would imply a more pronounced steric blockade of one enolate face, leading to potentially superior stereocontrol.

Performance in Key Asymmetric Transformations: A Comparative Analysis

The true measure of a chiral auxiliary lies in its performance across a range of important synthetic transformations. Here, we compare the expected and documented performance of both auxiliaries in asymmetric alkylations, aldol reactions, and conjugate additions.

Asymmetric Alkylation

Evans Auxiliaries: Evans auxiliaries are renowned for their high diastereoselectivity in the alkylation of enolates derived from N-acyl derivatives. Diastereomeric ratios exceeding 99:1 are commonly reported for a variety of electrophiles.[1]

This compound: While specific data for the alkylation of N-acyl derivatives of this compound is not extensively documented, the performance of the structurally related "SuperQuat" auxiliaries provides a strong indication of its potential. For example, in the alkylation of N-propionyl derivatives, the 5,5-dimethyloxazolidin-2-one auxiliaries consistently provide higher diastereoselectivities than their Evans counterparts, particularly with sterically demanding electrophiles.[3] It is reasonable to extrapolate that the gem-dimethyl group in the pyrrolidinone scaffold would similarly enhance stereocontrol in alkylation reactions.

Asymmetric Aldol Reactions

This compound: There is a lack of specific experimental data for the use of this compound in asymmetric aldol reactions. However, based on the principles of the "SuperQuat" auxiliaries, the enhanced conformational rigidity imparted by the gem-dimethyl group should lead to a more organized transition state and, consequently, high levels of diastereoselectivity in aldol reactions.

Asymmetric Conjugate Addition

Evans Auxiliaries: N-enoyl derivatives of Evans auxiliaries are excellent substrates for asymmetric conjugate addition reactions. The stereochemical outcome is dictated by the conformation of the N-enoyl moiety, which is influenced by the C4 substituent.

This compound: Here, we find a direct, albeit limited, point of comparison. While not the exact pyrrolidinone, studies on the closely related (S)-N-acyl-4-phenyl-5,5-dimethyloxazolidin-2-ones in diastereoselective conjugate additions of organocuprates have shown high diastereoselectivity, generally greater than 95% de.[5] This suggests that the 5,5-dimethyl-4-phenyl substituted heterocyclic framework is highly effective in directing conjugate additions.

Data Presentation: A Snapshot of Performance

Reaction TypeChiral AuxiliarySubstrateReagentsDiastereomeric Excess (de) / Enantiomeric Excess (ee)Reference
Alkylation Evans Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)N-propionyl derivative1. NaHMDS, THF, -78 °C; 2. BnBr>98% de[1]
Alkylation SuperQuat Auxiliary ((S)-4-benzyl-5,5-dimethyloxazolidin-2-one)N-propionyl derivative1. NaHMDS, THF, -78 °C; 2. BnBr>98% de[3]
Aldol Reaction Evans Auxiliary ((4S)-4-benzyl-2-oxazolidinone)N-propionyl derivative1. Bu₂BOTf, Et₃N; 2. PhCHO>99% de (syn)[2]
Conjugate Addition SuperQuat-related ((S)-N-cinnamoyl-4-phenyl-5,5-dimethyloxazolidin-2-one)N-cinnamoyl derivativeMe₂CuLi, THF, -78 °C>95% de[5]

Note: Data for this compound is inferred from structurally related "SuperQuat" oxazolidinone auxiliaries due to a lack of direct comparative studies in the reviewed literature.

Experimental Protocols

General Procedure for Asymmetric Alkylation using an Evans Auxiliary

A solution of the N-acyl Evans auxiliary in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of a strong base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), is added dropwise, and the mixture is stirred for 30-60 minutes to ensure complete enolate formation. The electrophile (e.g., an alkyl halide) is then added, and the reaction is stirred at -78 °C until completion (typically monitored by TLC). The reaction is quenched with a saturated aqueous solution of ammonium chloride and warmed to room temperature. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the diastereomerically enriched product.

Cleavage of the Chiral Auxiliary

A key consideration for any chiral auxiliary is the ease and efficiency of its removal without compromising the stereochemical integrity of the product.

Evans Auxiliaries: Evans auxiliaries can be cleaved under a variety of conditions to afford different functional groups.

  • Hydrolysis to Carboxylic Acids: Treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a mixture of THF and water provides the corresponding carboxylic acid.

  • Reduction to Alcohols: Lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reduce the N-acyl group to the corresponding primary alcohol.

  • Conversion to Esters: Transesterification with sodium methoxide in methanol yields the methyl ester.

This compound: The cleavage of N-acyl pyrrolidinones can be more challenging than their oxazolidinone counterparts due to the greater stability of the amide bond. However, the presence of the gem-dimethyl group in the "SuperQuat" auxiliaries has been shown to facilitate cleavage by hindering nucleophilic attack at the endocyclic carbonyl group, thereby promoting reaction at the exocyclic N-acyl carbonyl.[3] Similar enhanced cleavage characteristics would be expected for the this compound auxiliary. Standard hydrolytic or reductive conditions, potentially requiring slightly more forcing conditions than for Evans auxiliaries, would likely be employed.

Logical Relationships and Mechanistic Insights

The underlying principle for the high stereoselectivity of both auxiliary classes is the creation of a rigid, sterically biased environment through chelation.

G cluster_evans Evans Auxiliary cluster_pyrrolidinone This compound evans_acyl N-Acyl Evans Auxiliary evans_enolate Z-Enolate (Chelated) evans_acyl->evans_enolate Deprotonation evans_ts Chair-like Transition State evans_enolate->evans_ts Electrophile Attack (from less hindered face) pyr_enolate Conformationally Restricted Z-Enolate evans_enolate->pyr_enolate Structural Analogy (Gem-dimethyl effect enhances rigidity) evans_product Diastereomerically Enriched Product evans_ts->evans_product pyr_acyl N-Acyl Pyrrolidinone pyr_acyl->pyr_enolate Deprotonation pyr_ts Highly Organized Transition State pyr_enolate->pyr_ts Electrophile Attack (Enhanced facial bias) pyr_product Potentially Higher Diastereoselectivity pyr_ts->pyr_product

Caption: Comparative workflow of stereocontrol.

Conclusion: An Established Workhorse and a Promising Contender

The Evans auxiliaries have rightfully earned their place as a foundational tool in asymmetric synthesis. Their reliability, predictability, and the wealth of literature supporting their application make them a go-to choice for a wide range of transformations.

While direct, extensive comparative data for this compound is still emerging, the principles gleaned from the structurally analogous "SuperQuat" oxazolidinone auxiliaries are highly compelling. The introduction of the gem-dimethyl group at the C5 position offers a rational and effective strategy for enhancing the conformational rigidity of the chiral scaffold. This, in turn, is expected to lead to even higher levels of diastereoselectivity in key asymmetric reactions.

For researchers seeking to push the boundaries of stereocontrol, particularly in challenging systems or where incremental improvements in diastereoselectivity are critical, this compound and related auxiliaries represent a promising avenue for exploration. As more data becomes available, a clearer picture of the practical advantages and limitations of this newer class of auxiliaries will undoubtedly emerge, potentially offering a valuable and more potent alternative to the venerable Evans auxiliaries. The choice between these two powerful tools will ultimately depend on the specific synthetic challenge at hand, balancing the proven reliability of the Evans system against the potential for superior performance offered by rationally designed, conformationally constrained auxiliaries.

References

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  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739.
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  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.
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  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (2015). Molecules, 20(12), 21918–21927.
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  • Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. (2001). Journal of Medicinal Chemistry, 44(18), 2955–2965.
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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5,5-Dimethyl-4-phenylpyrrolidin-2-one: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. 5,5-Dimethyl-4-phenylpyrrolidin-2-one, a member of the pyrrolidinone class of compounds, represents a molecule of significant interest in medicinal chemistry and materials science.[1][2][3][4] While comprehensive toxicological data for this specific compound is not widely published, its structural alerts—a lactam ring and an aromatic substituent—necessitate a robust safety protocol grounded in the established profiles of analogous structures.

This guide provides essential, immediate safety and logistical information for the handling of this compound. It is structured not as a rigid template, but as a dynamic risk-assessment framework. The causality behind each recommendation is explained to empower you, the researcher, to make informed decisions that ensure both personal safety and the integrity of your work.

Hazard Identification and Risk Assessment: A Proactive Stance

The foundational principle of laboratory safety is to treat any compound of unknown toxicity with a high degree of caution. By examining the safety data for structurally related pyrrolidinones, we can construct a presumptive hazard profile for this compound.

Inferred Hazard Profile:

Hazard ClassPotential EffectsRationale based on Analogous Compounds
Acute Toxicity (Oral) Harmful if swallowed.2-Pyrrolidinone is classified as harmful if swallowed.[5]
Skin Irritation/Corrosion Causes skin irritation. May be harmful in contact with skin.2-Pyrrolidinone and N-methyl-2-pyrrolidone are known skin irritants.[5]
Eye Irritation/Damage Causes serious eye irritation.This is a common characteristic of the pyrrolidinone class.[5][6]
Respiratory Irritation May cause respiratory irritation if inhaled as dust.N-methyl-2-pyrrolidone can cause respiratory irritation.
Reproductive Toxicity Potential for reproductive harm.N-methyl-2-pyrrolidone is suspected of damaging fertility or the unborn child.[7] This warrants a conservative approach.

Primary Routes of Exposure:

  • Inhalation: Inhaling airborne dust generated during weighing or transfer operations.

  • Dermal Contact: Direct skin contact with the solid powder or solutions.

  • Eye Contact: Exposure to airborne particles or splashes from solutions.

  • Ingestion: Accidental transfer from contaminated hands to the mouth.

The Core of Protection: Personal Protective Equipment (PPE)

PPE is the final barrier between you and a potential hazard.[8][9] Its selection must be deliberate and matched to the specific task. The following protocol is the minimum standard for handling this compound in a solid form or in solution.

Engineering Controls: Your First Line of Defense

Before any PPE is donned, engineering controls must be in place. All operations involving the solid compound, especially weighing and transfers, must be conducted within a certified chemical fume hood or a powder containment balance hood to minimize inhalation exposure.

Step-by-Step PPE Selection Protocol
  • Body Protection:

    • Requirement: A flame-resistant laboratory coat.

    • Causality: A lab coat provides a removable barrier to protect your skin and personal clothing from minor spills and particle contamination.[10] It must be kept fully buttoned to provide continuous coverage.

  • Hand Protection:

    • Requirement: Double-gloving with nitrile gloves.

    • Causality: Since no specific chemical resistance data exists for this compound, double-gloving provides an additional layer of safety. Nitrile is selected for its broad resistance to a variety of chemical classes. However, it's crucial to understand that no glove material is impervious.[8] Always check the glove manufacturer's compatibility charts for the solvents you are using. Gloves should be inspected for tears before use and changed immediately upon suspected contact.

  • Eye and Face Protection:

    • Requirement: ANSI Z87.1-compliant chemical splash goggles. A face shield is required over the goggles when handling larger quantities (>1 L) or when there is a significant risk of splashing.[11]

    • Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient protection against dust and splashes. Chemical splash goggles are essential to prevent contact with this presumed serious eye irritant.[5][6] A face shield protects the entire face from splashes.[11]

  • Respiratory Protection:

    • Requirement: When handling the solid powder outside of a certified fume hood or containment enclosure, a NIOSH-approved N95 respirator is the minimum requirement.

    • Causality: The primary inhalation risk comes from fine, aerosolized powder. An N95 respirator will filter out these particulates. For handling solutions, respiratory protection is dictated by the hazards of the solvent, as outlined in its Safety Data Sheet (SDS).

Operational Plan: From Preparation to Disposal

A safe workflow is a systematic one. The following procedural diagrams and steps integrate the PPE requirements into the practical handling of the compound.

PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start: Handling This compound task What is the task? start->task solid Handling Solid (Weighing, Transfer) task->solid Solid Form solution Handling Solution task->solution Solution Form hood_check Is a Fume Hood or Containment Enclosure available? solid->hood_check solvent_check Assess Solvent Hazards (Consult SDS) solution->solvent_check ppe_solid_hood Standard PPE: - Lab Coat - Double Nitrile Gloves - Goggles hood_check->ppe_solid_hood Yes ppe_solid_no_hood Enhanced PPE: - Standard PPE - N95 Respirator hood_check->ppe_solid_no_hood No ppe_solution Solvent-Appropriate PPE: - Lab Coat - Chem-Resistant Gloves - Goggles/Face Shield solvent_check->ppe_solution

Caption: PPE selection workflow based on the physical form of the compound and available engineering controls.

Step-by-Step Handling Protocol (Solid Compound)
  • Preparation: Designate a specific work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • PPE Donning: Don all required PPE (lab coat, goggles, double nitrile gloves) before entering the designated area.

  • Weighing: Use a dedicated spatula and weigh boat. Perform all weighing operations on a balance located within a fume hood or a powder containment hood.

  • Transfer: To minimize dust, do not pour the powder. Use the spatula to carefully transfer the material. If transferring to a flask for dissolution, do so slowly and close the container immediately after.

  • Post-Handling: Wipe down the spatula and any surfaces with a damp cloth (using a solvent in which the compound is soluble, like ethanol or acetone) to decontaminate. Dispose of the cloth as hazardous waste.

  • Decontamination: Carefully remove PPE in the correct order (see doffing diagram below). Wash hands thoroughly with soap and water.

Decontamination and Disposal Plan

Proper disposal is a critical component of the safety lifecycle, preventing unintended exposure and environmental contamination.

  • Contaminated Materials: All disposable items that have come into contact with the compound (gloves, bench paper, weigh boats, pipette tips) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused compound and solutions must be disposed of according to your institution's hazardous waste guidelines. Never dispose of this chemical down the drain.[5][6]

  • Spill Cleanup:

    • Alert personnel in the immediate area.

    • Ensure proper PPE is worn, including respiratory protection if the spill involves the solid.

    • For small powder spills, gently cover with an inert absorbent material. Carefully sweep the material into a hazardous waste container. Avoid raising dust.

    • Clean the spill area with a cloth dampened with an appropriate solvent, then wash with soap and water. Dispose of all cleanup materials as hazardous waste.

PPE Doffing (Removal) Sequence

Incorrectly removing PPE can lead to self-contamination. The following sequence must be followed.

Doffing_Sequence cluster_exit Exiting the Lab cluster_inside Inside the Lab / At the Exit wash_hands Step 4: Wash Hands Thoroughly gloves Step 1: Remove Outer Gloves (Turn inside out) coat Step 2: Remove Lab Coat (Roll away from body) gloves->coat goggles Step 3: Remove Goggles & Inner Gloves (Handle by straps/cuffs) coat->goggles goggles->wash_hands

Caption: The correct sequence for removing PPE to prevent cross-contamination.

By integrating these principles of hazard assessment, diligent PPE use, and systematic operational planning, you can confidently and safely advance your research with this compound.

References

  • Bhat, M. A., & Tilve, S. G. (2014). Pyrrolidine based natural products and their pharmacological applications. RSC Advances, 4(108), 63099-63125.
  • Jiang, B., et al. (2015). Synthesis and anticancer effects of a new series of helicid–pyrrolidine 2-one analogues. Medicinal Chemistry Research, 24, 2345-2353.
  • CPAchem Ltd. (2023). Safety data sheet: 2-Pyrrolidinone. Retrieved from [Link]

  • Gerokonstantis, D. T., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(2), 115216.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]

  • Henderson, T. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]

  • Toumi, A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249673.
  • University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health & Safety. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]

  • University of Washington. (n.d.). Personal Protective Equipment – Lab Safety. Environmental Health & Safety. Retrieved from [Link]

  • University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

Sources

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